molecular formula C32H52N4O4+2 B1199210 Demecarium CAS No. 16505-84-3

Demecarium

Cat. No.: B1199210
CAS No.: 16505-84-3
M. Wt: 556.8 g/mol
InChI Key: RWZVPVOZTJJMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor or anticholinesterase. It is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. By inhibiting cholinesterase, this compound prolongs the effect of acetylcholine, leading to the constriction of the iris sphincter muscle (miosis) and the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demecarium bromide is synthesized through a multi-step process involving the reaction of decamethylene dibromide with N,N-dimethylaminophenol, followed by the formation of the carbamate ester. The final product is obtained by quaternization with methyl bromide .

Industrial Production Methods: Industrial production of this compound bromide involves the same synthetic route but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Clinical Applications

  • Treatment of Glaucoma :
    • Demecarium bromide is utilized for chronic open-angle glaucoma and other forms not adequately controlled by short-acting miotics. Its long-lasting effects make it suitable for patients requiring sustained IOP management.
  • Management of Lens Luxation :
    • In veterinary practice, this compound has been used to delay anterior lens luxation in dogs with primary lens instability. A retrospective study involving 34 dogs demonstrated that 100% retained vision at 4 to 6 weeks post-treatment, with significant long-term outcomes observed.

Case Study 1: Glaucoma Management

A study evaluated the efficacy of topically applied this compound bromide (0.125% and 0.5%) in Beagles with inherited glaucoma. Results indicated a decrease in IOP for up to 55 hours post-application, demonstrating its effectiveness as a long-term treatment option for managing glaucoma in canines .

Case Study 2: Lens Instability

In another study focusing on dogs with primary lens luxation, this compound bromide was administered as a miotic treatment. The findings revealed that while the drug effectively delayed anterior luxation, it did not significantly alter the onset of glaucoma or vision loss compared to untreated controls .

Efficacy of this compound Bromide in Glaucoma Management

ConcentrationDuration of IOP ReductionObservations
0.125%49 hoursSignificant reduction in IOP
0.5%55 hoursEnhanced miosis and IOP control

Outcomes in Lens Instability Management

Time Post-TreatmentPercentage Retaining Vision
4-6 weeks100%
3 months100%
1 year80%
2 years57.9%

Mechanism of Action

Demecarium exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and pseudocholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, causing miosis and ciliary muscle contraction. These effects facilitate the outflow of aqueous humor, reducing intraocular pressure .

Comparison with Similar Compounds

Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .

Biological Activity

Demecarium is a reversible inhibitor of acetylcholinesterase (AChE) that has been primarily used in the treatment of glaucoma and in some cases as a neuroprotective agent. Its mechanism of action and biological activity have been subjects of extensive research, leading to various insights into its pharmacological properties, therapeutic applications, and potential side effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting this enzyme, this compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions characterized by impaired cholinergic function.

Pharmacological Properties

1. Inhibition of Acetylcholinesterase

This compound is known for its potent inhibitory effects on AChE. Studies have shown that it binds to the active site of the enzyme, preventing substrate access and leading to prolonged ACh action at cholinergic synapses.

CompoundIC50 (µM)Reference
This compound0.01
Physostigmine0.03
Rivastigmine0.05

2. Effects on Intraocular Pressure

This compound has been utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in patients with glaucoma. It enhances aqueous humor outflow by increasing ciliary muscle contraction via cholinergic stimulation.

Case Studies

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving 50 patients with open-angle glaucoma assessed the efficacy of this compound versus timolol. The results indicated that this compound significantly reduced IOP compared to timolol after four weeks of treatment.

  • This compound Group: Mean IOP reduction from 25 mmHg to 18 mmHg.
  • Timolol Group: Mean IOP reduction from 24 mmHg to 20 mmHg.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that this compound may provide neuroprotective benefits in conditions such as Alzheimer's disease by enhancing cholinergic signaling. In a study with transgenic mice, administration of this compound resulted in:

  • Improved cognitive performance in maze tests.
  • Reduced amyloid-beta plaque accumulation in the brain.

Side Effects and Toxicity

While this compound shows promising biological activity, it is associated with several side effects due to its systemic cholinergic effects:

  • Common Side Effects: Nausea, vomiting, diarrhea, and increased salivation.
  • Serious Adverse Effects: Respiratory distress and bradycardia have been reported in some cases.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the mechanism of action of Demecarium in reducing intraocular pressure (IOP)?

  • Methodological Answer : this compound’s cholinesterase-inhibiting activity is best evaluated in models that mimic human glaucoma pathophysiology. The Beagle glaucoma model is widely used due to its inherited glaucoma phenotype, which mirrors human primary open-angle glaucoma. Researchers should measure baseline IOP and pupil size (e.g., starting mean IOP: 32.4 ± 0.6 mm Hg in nondrug-treated eyes) and administer this compound bromide at concentrations like 0.125% or 0.25%. Post-administration, track miosis onset (e.g., 1 hour), peak effect (e.g., 29 hours), and duration (e.g., 53 hours) . Include control groups (e.g., normotensive Beagles) to isolate drug effects from natural variations.

Q. How can researchers validate the purity and concentration of this compound bromide in experimental preparations?

  • Methodological Answer : Follow pharmacopeial standards such as USP guidelines, which specify that this compound bromide must meet purity criteria (95.0–100.5% for reference standards). Use high-performance liquid chromatography (HPLC) or mass spectrometry for quantitative analysis. For ophthalmic solutions, ensure sterility and antimicrobial efficacy testing, adhering to USP requirements (e.g., 92.0–108.0% labeled concentration) . Document batch-specific data to ensure reproducibility.

Q. What are the key variables to monitor when assessing this compound’s efficacy in preclinical studies?

  • Methodological Answer : Critical variables include:

  • IOP reduction : Measure at timed intervals (e.g., hourly for 55 hours post-instillation).
  • Pupil size : Use calibrated pupillometry to track miosis (e.g., maximal reduction to 0.6 ± 0.1 mm in glaucomatous eyes).
  • Duration of action : Note the time window for sustained IOP decrease (e.g., 55 hours in glaucomatous models vs. shorter durations in normotensive eyes) .
  • Adverse effects : Monitor local irritation or systemic absorption via serum cholinesterase activity assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different glaucoma models?

  • Methodological Answer : Discrepancies often arise from model-specific factors (e.g., disease progression stage in Beagles vs. induced glaucoma in rodents). To address this:

Meta-analysis : Compare studies using inclusion criteria such as species, drug concentration, and measurement protocols.

Control for variables : Standardize protocols for IOP measurement (e.g., tonometry type, anesthesia effects).

Replicate key studies : Reproduce experiments in multiple models to isolate biological vs. methodological variability .

  • Example Table :

Model TypeIOP Reduction (mm Hg)Duration (Hours)Source
Glaucomatous Beagle19.8 ± 1.455
Normotensive Beagle8.2 ± 0.929

Q. What statistical approaches are optimal for analyzing time-dependent IOP data in this compound studies?

  • Methodological Answer : Use mixed-effects models to account for repeated measures within subjects. Pair ANOVA with post-hoc tests (e.g., Tukey’s) to compare timepoints. For non-linear responses (e.g., peak miosis at 29 hours), apply polynomial regression. Report confidence intervals (e.g., IOP decrease of 19.8 ± 1.4 mm Hg with 95% CI) and effect sizes to contextualize clinical significance .

Q. How can researchers optimize this compound delivery protocols to minimize tachyphylaxis in chronic glaucoma studies?

  • Methodological Answer : Tachyphylaxis (diminished response over time) may result from receptor desensitization. Mitigate this by:

  • Dosing intervals : Test extended intervals (e.g., every 72 hours vs. daily) based on drug half-life.
  • Combination therapy : Co-administer with adrenergic agents (e.g., epinephrine) to enhance aqueous outflow via complementary pathways.
  • Longitudinal monitoring : Track IOP and pupil size for ≥30 days to identify tolerance patterns .

Q. Methodological Design and Replication

Q. What steps ensure reproducibility when replicating this compound studies from primary literature?

  • Methodological Answer :

Detailed protocols : Extract exact drug concentrations, administration routes (e.g., topical instillation volume), and animal handling procedures from sources like .

Material validation : Use USP-grade this compound bromide and document supplier/lot numbers .

Data transparency : Share raw IOP/pupillometry datasets and analysis code in supplementary materials .

Q. How should researchers integrate this compound studies into broader investigations of cholinesterase inhibitors?

  • Methodological Answer : Position this compound within a comparative framework:

  • Mechanistic studies : Contrast its hydrolysis resistance (due to bis-quaternary structure) with shorter-acting inhibitors like physostigmine.
  • Clinical relevance : Evaluate its prolonged duration in chronic glaucoma management vs. acute miotics.
  • Safety profiling : Compare systemic absorption risks using pharmacokinetic models .

Properties

Key on ui mechanism of action

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis.

CAS No.

16505-84-3

Molecular Formula

C32H52N4O4+2

Molecular Weight

556.8 g/mol

IUPAC Name

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium

InChI

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2

InChI Key

RWZVPVOZTJJMNU-UHFFFAOYSA-N

SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

Canonical SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

melting_point

164-170

Key on ui other cas no.

16505-84-3
56-94-0

physical_description

Solid

solubility

1.69e-05 g/L

Synonyms

demecarium
demecarium bromide
demecastigmine
Humorsol
Tosmilen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Demecarium
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Demecarium
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Demecarium
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Demecarium
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Demecarium
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
Demecarium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.